REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12]([CH2:15][C:16]([OH:18])=O)[CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:54]1([CH2:57][NH:58][CH2:59][C:60]2[NH:61][C:62](=[O:70])[C:63]3[CH2:69][O:68][CH2:67][CH2:66][C:64]=3[N:65]=2)[CH2:56][CH2:55]1>CN(C=O)C.O>[CH:54]1([CH2:57][N:58]([CH2:59][C:60]2[NH:61][C:62](=[O:70])[C:63]3[CH2:69][O:68][CH2:67][CH2:66][C:64]=3[N:65]=2)[C:16](=[O:18])[CH2:15][N:12]2[CH2:11][CH2:10][CH:9]([C:7](=[O:8])[C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:20][CH:19]=3)[CH2:14][CH2:13]2)[CH2:56][CH2:55]1 |f:2.3|
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Name
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|
Quantity
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0.071 g
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Type
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reactant
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Smiles
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COC1=CC=C(C(=O)C2CCN(CC2)CC(=O)O)C=C1
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Name
|
|
Quantity
|
0.089 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
|
0.107 g
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Type
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reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
2 mL
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Type
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solvent
|
Smiles
|
CN(C)C=O
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Name
|
2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
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Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
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C1(CC1)CNCC=1NC(C2=C(N1)CCOC2)=O
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at room temperature overnight
|
Duration
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8 (± 8) h
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Type
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WAIT
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Details
|
After 18 h
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Duration
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18 h
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×50 mL)
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Type
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CONCENTRATION
|
Details
|
The combined organics were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC (20-100% CH3CN/H2O over 10 min with 0.1% TFA, sun fire C18 OBD 50×50 mm column with flow rate of 60 mL/min)
|
Duration
|
10 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C(CN1CCC(CC1)C(C1=CC=C(C=C1)OC)=O)=O)CC=1NC(C2=C(N1)CCOC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |